molecular formula C13H13NO B13384231 2-[(4-Methylphenyl)amino]phenol

2-[(4-Methylphenyl)amino]phenol

Cat. No.: B13384231
M. Wt: 199.25 g/mol
InChI Key: RSLDKVHHFSHOQR-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features of N-Substituted Aminophenols

N-substituted aminophenols are a class of aromatic compounds characterized by a phenol (B47542) group (a hydroxyl group attached to a benzene (B151609) ring) and a nitrogen atom that is bonded to the phenyl ring and also to at least one non-hydrogen substituent. The compound 2-[(4-Methylphenyl)amino]phenol belongs to this class. Its structure features a phenol ring where the hydroxyl group is at position 1, and an amino group is at position 2. This secondary amine is further substituted with a 4-methylphenyl (p-tolyl) group. ontosight.ai

The key structural features of these molecules are the phenolic hydroxyl (-OH) group and the substituted amino (-NHR) group. The presence of both a hydrogen-bond donor (-OH) and a hydrogen-bond acceptor (-NHR) group on the same aromatic ring imparts unique chemical and physical properties. ontosight.ai These functional groups can participate in intramolecular and intermolecular hydrogen bonding, which influences properties like melting point, boiling point, and solubility. ontosight.ai The relative position of the hydroxyl and amino groups on the aromatic ring (ortho, meta, or para) also significantly affects the compound's properties and reactivity.

The specific compound, this compound, possesses a molecular formula of C14H15NO. ontosight.aichemicalbook.com Its structure combines the features of a phenol, a secondary amine, and a substituted toluene, making it a versatile building block in organic synthesis.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound sigmaaldrich.com
Synonyms2-[(p-Tolyl)amino]phenol, N-(2-Hydroxyphenyl)-p-toluidine ontosight.ai
CAS Number14674-88-5 ontosight.aichemicalbook.com
Molecular FormulaC14H15NO ontosight.aichemicalbook.com
Molecular Weight213.28 g/mol chemicalbook.com
Physical FormSolid sigmaaldrich.com

Historical Context and Evolution of Research in Phenol-Amine Chemistry

The study of phenols and amines dates back to the 19th century with the isolation of phenol from coal tar and the synthesis of aniline (B41778). wikipedia.orgwikipedia.org The reactivity of these two fundamental classes of organic compounds led to extensive research into their derivatives. The development of synthetic dyes was a major driving force in the early exploration of phenol-amine chemistry. wikipedia.org For instance, primary aromatic amines are foundational for creating azo dyes. wikipedia.org

The synthesis of N-substituted aminophenols historically involved multi-step processes. A significant advancement came with the development of processes for the production of N-aralkylidene aminophenols, which aimed for higher yields and safer reaction conditions compared to methods that used isolated aminophenols. google.com These processes often involved the reduction of a nitrophenol to a primary aminophenol, followed by a reaction with an aldehyde. google.com Over time, research has focused on more direct and efficient synthetic routes. For example, modern synthetic methods explore the catalytic amination of phenols to directly form anilines, with water as the only byproduct, which is an attractive and environmentally friendly approach. acs.org

The evolution of this field has been marked by a shift from broad explorations of reactivity to targeted syntheses of molecules with specific functionalities and potential applications. The ability to selectively introduce substituents onto the phenol and amine moieties has allowed for the fine-tuning of the electronic and steric properties of these compounds, opening up new avenues of research.

Current Academic Significance and Emerging Research Avenues

N-substituted aminophenols continue to be of significant interest to the academic community due to their versatile chemical nature and the potential applications of their derivatives. Current research often focuses on the development of novel synthetic methodologies that are more efficient, selective, and sustainable. researchgate.netnih.gov For example, recent studies have explored the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available starting materials like cyclohexanones and amines. researchgate.net

The structural motif of N-substituted aminophenols is a key component in the synthesis of more complex molecules. They serve as important intermediates in the preparation of various compounds, including pharmaceuticals and materials for coordination chemistry. ontosight.ainih.gov The bifunctional nature of these molecules, possessing both a phenolic hydroxyl and a secondary amine, makes them ideal for creating Schiff bases and other ligands for metal complexes.

Emerging research avenues include the exploration of these compounds in the development of new catalytic systems and functional materials. The ability of the phenol and amine groups to coordinate with metal ions is being investigated for applications in catalysis and materials science. ontosight.ai Furthermore, the synthesis of derivatives of N-substituted aminophenols is an active area of research for potential biological applications, although this article will not delve into those specifics. nih.gov The ongoing challenge and interest lie in the precise control of reactivity and the development of one-pot syntheses to build molecular complexity efficiently. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-methylanilino)phenol

InChI

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3

InChI Key

RSLDKVHHFSHOQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 4 Methylphenyl Amino Phenol and Analogues

Direct Synthesis Approaches to N-Substituted Phenol-Amine Systems

Direct synthesis methods provide the most straightforward routes to N-substituted phenol-amine systems, often involving the formation of a carbon-nitrogen bond between phenolic and anilino precursors.

Condensation Reactions with Phenolic and Anilino Precursors

Condensation reactions represent a fundamental approach to constructing the 2-[(4-Methylphenyl)amino]phenol framework. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. sdstate.edu The synthesis of Schiff bases, for instance, is achieved through the condensation of primary amines with carbonyl compounds. nih.gov

A specific example is the synthesis of (Z)-3-((naphthalen-1-ylmethylene)amino)phenol, created by the condensation of 1-naphthaldehyde (B104281) and 3-aminophenol. nih.gov Similarly, 2-aminophenols can be condensed with various aldehydes to yield desired products. researchgate.net The reaction of 4-aminophenol (B1666318) with different aldehydes, catalyzed by a few drops of glacial acetic acid in ethanol (B145695), leads to the formation of Schiff base derivatives. nih.gov

The general procedure for synthesizing Schiff bases from aminophenols involves dissolving the aminophenol and an aldehyde in a suitable solvent, often with a catalyst, and stirring the mixture. nih.govrsc.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the product is then isolated through filtration and recrystallization. nih.gov

Table 1: Examples of Condensation Reactions for Aminophenol Derivatives
Reactant 1Reactant 2ProductCatalystReference
1-Naphthaldehyde3-Aminophenol(Z)-3-((naphthalen-1-ylmethylene)amino)phenol- nih.gov
2-Aminophenol (B121084)Benzaldehyde (B42025)2-Substituted BenzoxazoleLAIL@MNP researchgate.net
4-Aminophenol4-N,N-dimethylaminobenzaldehyde4-((4-N,N-dimethylaminobenzylidene)amino)phenolAcetic Acid nih.gov
4-Aminophenol3-Nitrobenzaldehyde4-((3-nitrobenzylidene)amino)phenolAcetic Acid nih.gov

Reductive Synthesis Routes from Nitro- or Imine-Containing Intermediates

Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines, including N-substituted phenol-amines. organic-chemistry.orgyoutube.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). youtube.com

A key advantage of reductive amination is its ability to produce amines that are one degree more substituted than the starting amine. youtube.com For example, reacting a primary amine with a carbonyl compound will yield a secondary amine. youtube.com This method is highly versatile and can be used to synthesize primary, secondary, and tertiary amines. rsc.org

The synthesis of 2-{[(4-methylphenyl)amino]methyl}phenol can be achieved through the reductive amination of salicylaldehyde (B1680747) with p-toluidine (B81030). The general procedure involves mixing the aminophenol and an aldehyde in a solvent like methanol, followed by the portion-wise addition of a reducing agent such as sodium borohydride. umich.edu After the reaction is complete, the product is isolated by extraction and purification. umich.edu

Table 2: Reductive Amination of Aminophenols
AminophenolAldehydeReducing AgentProductYield (%)Reference
2-AminophenolBenzaldehydeNaBH42-(Benzylamino)phenol98.3 umich.eduumich.edu
2-AminophenolSalicylaldehydeNaBH42-[(2-Hydroxyphenylmethyl)amino]phenol90.7 umich.eduumich.edu
2-AminophenolAnisaldehydeNaBH42-[(4-Methoxyphenylmethyl)amino]phenol94.5 umich.eduumich.edu
4-AminophenolBenzaldehydeNaBH44-(Benzylamino)phenol96.7 umich.eduumich.edu

Nucleophilic Aromatic Substitution in Phenol-Amine Framework Construction

Nucleophilic aromatic substitution (SNAr) offers another pathway for the synthesis of diarylamines, which are structurally related to this compound. acs.org In these reactions, a nucleophile, such as an amine, displaces a leaving group on an aromatic ring. rsc.org The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring and can be catalyzed by transition metals like copper, nickel, and palladium. youtube.com

The synthesis of diarylamines via SNAr can be achieved by reacting aryl halides with aryl or heteroarylamines. rsc.org The reactivity in these reactions is influenced by the solvent polarity, with more polar solvents like DMSO often leading to significantly higher reaction rates compared to nonpolar solvents like toluene. rsc.org While traditional SNAr reactions can be effective, modern methods often employ transition metal catalysts to achieve C-O cross-coupling, such as in Buchwald-Hartwig, Ullmann, and Chan-Lam couplings. acs.org

Cascade and Rearrangement Reactions in Amino-Phenol Synthesis

Cascade and rearrangement reactions provide elegant and efficient strategies for the synthesis of complex aminophenol derivatives from simpler starting materials.

Copper-Catalyzedmdpi.comresearchgate.net-Rearrangement—Oxa-Michael Addition Cascade Processes for meta-Aminophenols

A notable example of a cascade reaction is the copper-catalyzed synthesis of meta-aminophenol derivatives. mdpi.comnih.gov This process involves a mdpi.comresearchgate.net-rearrangement of N-alkoxy-2-methylanilines, where an alkoxy group migrates from the nitrogen atom to the ortho-position of the methyl-substituted ring. mdpi.comnih.gov This rearrangement is followed by an oxa-Michael addition to the resulting ortho-quinol imine intermediate. mdpi.comnih.gov

This copper-catalyzed cascade reaction is efficient and tolerates a variety of functional groups, making it a valuable method for synthesizing a new class of meta-aminophenol derivatives. mdpi.com The reaction typically employs a copper catalyst, such as IPrCuBr, in the presence of a silver salt like AgSbF6. mdpi.comnih.gov The use of alcohols as oxygen nucleophiles allows for the selective formation of functionalized meta-aminophenols. mdpi.com

Selective Alkylation Strategies for Aminophenols (O- and N-Alkylation)

The selective alkylation of aminophenols is crucial for producing either O-alkylated (alkoxyanilines) or N-alkylated (N-alkylaminophenols) derivatives, which are important synthetic intermediates. umich.edu Direct alkylation of aminophenols often leads to a mixture of O- and N-alkylated products, necessitating tedious separation. umich.edu

To achieve selective O-alkylation, the amino group can be protected, for example, by reacting the aminophenol with benzaldehyde to form an imine. umich.eduresearchgate.net The hydroxyl group can then be alkylated using an alkyl halide in the presence of a base like potassium carbonate. umich.edu Subsequent hydrolysis of the imine protecting group yields the desired O-alkylated aminophenol. umich.eduresearchgate.net

For selective N-alkylation, a one-pot reaction involving the condensation of an aminophenol with an aldehyde, followed by reduction with a reagent like sodium borohydride, is effective. umich.eduresearchgate.net This method provides good to excellent yields of N-alkylated aminophenols. umich.edu Another approach for selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for alkylation. organic-chemistry.org

Table 3: Selective Alkylation of Aminophenols
Alkylation TypeStarting MaterialReagentsProductReference
O-Alkylation2-Aminophenol1. Benzaldehyde 2. Benzyl bromide, K2CO3 3. HCl2-Benzyloxyaniline umich.eduresearchgate.net
N-Alkylation2-Aminophenol1. Benzaldehyde 2. NaBH42-(Benzylamino)phenol umich.eduresearchgate.net
N-Alkylation3-Aminopropanol1. 9-BBN 2. NaH, MeI 3. HCl3-(Methylamino)propan-1-ol organic-chemistry.org

Sustainable and Catalytic Approaches in Aminophenol Synthesis

The development of synthetic methodologies for aminophenols, including this compound, is increasingly guided by the principles of sustainability and catalysis. These approaches aim to reduce the environmental impact of chemical processes, enhance efficiency, and improve safety. This section explores enzyme-catalyzed polymerization and the application of green chemistry principles in the synthesis of aminophenol analogues.

Enzyme-Catalyzed Polymerization of Phenol (B47542) Derivatives

Enzymatic polymerization has emerged as a promising sustainable alternative for the synthesis of polymers from phenolic precursors. This method often utilizes oxidoreductases, such as laccases, tyrosinases, and peroxidases, which catalyze the polymerization of phenols and aromatic amines through a radical mechanism. nih.gov This process, sometimes referred to as enzyme-catalyzed polymerization and precipitation (ECPP), is noted for the relaxed substrate specificity of the enzymes involved, suggesting its potential applicability to a range of phenol derivatives. nih.gov

The enzymatic polymerization of phenolic compounds can lead to polymers with enhanced solubility and thermal stability. harvard.com The characteristics of the resulting polymer, including molecular mass and structure, can be controlled by carefully managing reaction conditions. harvard.com Key factors that influence the outcome of the polymerization include temperature, the choice of solvent, the origin of the enzyme, and the specific structure of the substrate. harvard.com

While direct enzymatic polymerization of this compound is not extensively documented, the principles derived from studies on other phenol derivatives provide a framework for potential synthetic routes. For instance, the use of oxidoreductases could facilitate the formation of poly(this compound), a novel material with potentially interesting properties.

Table 1: Factors Influencing Enzyme-Catalyzed Polymerization of Phenolic Compounds

FactorInfluence on Polymerization
Temperature Affects enzyme activity and stability, influencing reaction rate and polymer properties. harvard.com
Solvent Can impact enzyme conformation and substrate solubility, thereby affecting polymerization efficiency. harvard.com
Enzyme Origin Different enzymes (e.g., laccase, peroxidase) exhibit varying substrate specificities and catalytic efficiencies. nih.govharvard.com
Substrate Structure The chemical structure of the phenol derivative influences its reactivity and the final polymer structure. harvard.com
Additives Can protect the enzyme from deactivation and assist in the precipitation and recovery of the polymer product. nih.gov

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of aminophenols to create more environmentally benign processes. arxiv.org Traditional methods for producing aminophenols often rely on harsh reagents and generate significant chemical waste. chemicalbook.com In contrast, green chemistry approaches focus on the use of renewable feedstocks, milder reaction conditions, and the reduction of hazardous byproducts. researchgate.net

Biocatalysis plays a central role in the green synthesis of aminophenol analogues. Enzymes such as amine transaminases and ketoreductases are employed to convert ketones or aldehydes into chiral amines and amino alcohols under mild conditions, offering high selectivity and reducing the formation of unwanted byproducts. researchgate.netacs.org For example, the synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol was significantly improved by implementing a biocatalytic ketone reduction step, which proceeded with high diastereoselectivity. acs.org

Other green synthetic methodologies explored for similar compounds include the use of natural acid catalysts, sonication, and microwave-assisted synthesis. researchgate.net These techniques can lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional methods. The use of alternative solvents, such as ionic liquids or deep eutectic solvents, also aligns with the goals of green chemistry by providing less hazardous reaction media. researchgate.net

The synthesis of p-aminophenol, a structurally related compound, has been investigated using catalytic transfer hydrogenation with formic acid as a hydrogen source, which represents a more sustainable approach. rsc.org This highlights a move away from traditional reduction methods that use stoichiometric metal reductants. chemicalbook.com

Table 2: Green Chemistry Approaches in Aminophenol Synthesis

Green Chemistry PrincipleApplication in Aminophenol Synthesis
Use of Biocatalysts Employment of enzymes like amine transaminases and ketoreductases for higher selectivity and milder conditions. researchgate.netacs.org
Alternative Energy Sources Utilization of microwave irradiation and sonication to accelerate reactions and reduce energy input. researchgate.net
Safer Solvents and Reagents Application of ionic liquids, deep eutectic solvents, and greener reagents like formic acid. researchgate.netrsc.org
Catalytic Methods Development of catalytic hydrogenation processes to replace stoichiometric reductants. acs.orgrsc.org
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in defining the carbon and proton environments within a molecule, providing detailed information about its connectivity and structure.

¹H NMR: The proton NMR spectrum of a related compound, 2-methylphenol, showed distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. rsc.org Specifically, the aromatic protons appeared as multiplets in the range of δ 6.77-7.13 ppm, the hydroxyl proton as a broad singlet at δ 6.12 ppm, and the methyl protons as a singlet at δ 2.35 ppm. rsc.org For 2-[(4-Methylphenyl)amino]phenol, one would expect to see signals corresponding to the protons on both aromatic rings, the amine proton, the hydroxyl proton, and the methyl group protons.

¹³C NMR: The carbon NMR spectrum provides insight into the different carbon environments. In 2-methylphenol, the carbon signals were observed at δ 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, and 14.9 ppm. rsc.org The spectrum of this compound would be more complex, with distinct signals for each carbon atom in the two aromatic rings, including the carbons attached to the amino, hydroxyl, and methyl groups. Theoretical studies on similar molecules, such as 2-[(4'-Methylbenzylidene)amino]phenol, have utilized density functional theory (DFT) to calculate the ¹³C NMR chemical shifts. nanoient.org

The following tables provide predicted chemical shifts for this compound based on known data for similar structures.

Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm)
Aromatic Protons 6.5 - 7.5
-OH Proton 8.0 - 9.0 (broad)
-NH Proton 4.0 - 5.0 (broad)

Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-O 145 - 155
Aromatic C-N 140 - 150
Aromatic C-H 110 - 130
Aromatic C-C 130 - 140

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, offering information about conjugation and the presence of chromophores. The electronic absorption spectra of related compounds have been investigated using theoretical methods like TD-DFT/B3LYP. nanoient.org The presence of two aromatic rings connected by an amino bridge in this compound suggests the presence of π-systems that can undergo π → π* and n → π* transitions. The extended conjugation in the molecule would be expected to result in absorption bands in the UV region. For a similar compound, 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, the UV-DRS spectrum was used for characterization. researchgate.net

Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for the analysis of phenolic compounds. shimadzu.com LC-MS does not require derivatization, simplifying the analysis process. shimadzu.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of bonds within the molecule. The NIST WebBook provides mass spectral data for related compounds, such as 2-amino-5-methylphenol, which shows a molecular weight of 123.15 g/mol . nist.gov

Solid-State Structure and Crystal Engineering

The solid-state structure of a compound provides definitive information about its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as the visualization of intermolecular interactions such as hydrogen bonding and π-π stacking.

For instance, the crystal structure of a related compound, 2-{[(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate, revealed the presence of two different molecular orientations stabilized by N-H...O hydrogen bonds and C-H...π interactions. nih.gov Another example, 2-[(4-chlorophenyl)aminomethyl]phenol, crystallizes in the triclinic space group P-1, with the two benzene (B151609) rings twisted at a dihedral angle of 68.60 (8)°. nih.gov Its crystal structure is characterized by intermolecular O-H...N and N-H...O hydrogen bonds, forming R(4)4(8) loops. nih.gov

The following table presents representative crystallographic data for a related compound to illustrate the type of information obtained from a single-crystal XRD study.

Crystallographic Data for a Related Compound

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.5842 (11)
b (Å) 7.9485 (16)
c (Å) 13.023 (3)
α (°) 86.87 (3)
β (°) 89.12 (3)
γ (°) 88.65 (3)
V (ų) 577.0 (2)
Z 2

Data for 2-[(4-chlorophenyl)aminomethyl]phenol nih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the structure of this compound. The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group). This configuration allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the phenolic -OH group and the nitrogen atom of the adjacent amino group (-NH-). This type of interaction is common in ortho-substituted phenols, such as o-nitrophenol, where it leads to the formation of a stable six-membered ring. vedantu.com The presence of this bond tends to fix the conformation of the molecule, making it more planar in that region. researchgate.net However, studies on similar compounds like 2-halophenols suggest that such intramolecular hydrogen bonds can sometimes be weak. rsc.org

Investigation of π-π Stacking Interactions in Crystal Lattices

The two aromatic rings in this compound—the phenol (B47542) ring and the p-tolyl (4-methylphenyl) ring—are capable of engaging in π-π stacking interactions. These non-covalent interactions are fundamental to the packing of aromatic molecules in crystals and involve the overlap of π-orbitals. mdpi.comnih.gov

These interactions can manifest in several geometries, most commonly offset-stacked or edge-to-face arrangements, rather than a direct face-to-face eclipse, to minimize electrostatic repulsion. scirp.org The stability of these interactions is primarily due to dispersion forces, although electrostatic (quadrupole-quadrupole) interactions can also be significant. nih.govrsc.org In related crystal structures, π-π stacking interactions, sometimes in conjunction with C-H⋯π bonds, connect molecules into layers or columns, significantly contributing to the cohesion and stability of the crystal. researchgate.netmdpi.comresearchgate.net The interplay between hydrogen bonding and π-π stacking ultimately determines the final, most stable crystalline form.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that shows the relative contribution of different types of atomic contacts.

While a specific Hirshfeld analysis for this compound is not detailed in the available literature, analyses of closely related structures provide a clear indication of the expected results. nih.govresearchgate.netnih.gov For a molecule containing C, H, N, and O atoms, the most significant contributions to the crystal packing are typically from H···H, C···H/H···C, and heteroatom contacts like O···H/H···O and N···H/H···N.

Based on analyses of similar compounds, the expected distribution of intermolecular contacts for this compound would be as follows:

Interaction TypeAnticipated Contribution (%)Description
H···H~40-50%Represents the most abundant, though weakest, contacts on the surface.
C···H/H···C~15-25%Includes C-H···π interactions, which are important for crystal cohesion.
N···H/H···N~10-20%Corresponds directly to the N-H···O and N-H···N hydrogen bonds.
O···H/H···O~10-20%Corresponds directly to the O-H···N hydrogen bonds.

The fingerprint plot would show distinct spikes corresponding to the strong O-H···N and N-H···O hydrogen bonds, providing quantitative evidence of their importance in the crystal structure. researchgate.net

Conformational Studies and Isomerism in Solution and Solid States

The flexibility of this compound allows it to adopt different spatial arrangements (conformations) and potentially exist in different isomeric forms (tautomers).

Tautomeric Equilibria (e.g., Enol-Keto Forms in Related Systems)

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, a potential tautomeric equilibrium exists between the phenol (enol) form and a keto-enamine form.

The phenol form is overwhelmingly favored due to the thermodynamic stability conferred by the aromaticity of the benzene ring. Disrupting this aromaticity to form the non-aromatic cyclohexadienone ring of the keto tautomer is energetically costly. However, studies of related systems, such as N-salicylidene anilines and other diazepine (B8756704) derivatives, show that this equilibrium can be influenced by several factors. rsc.orgnih.gov In certain cases, particularly in polar, protic solvents or in the solid state, strong intermolecular hydrogen bonding can stabilize the keto form, shifting the equilibrium. nih.govmdpi.com For this compound, while the phenol tautomer is dominant, the theoretical possibility of a keto tautomer exists, though it would likely be a very minor species in equilibrium under typical conditions.

Rotational Isomerism and Dihedral Angle Analysis

Rotational isomers, or conformers, arise from the rotation around single bonds. In this compound, rotation can occur around the C-N bond connecting the two aromatic rings and the C-O bond of the phenol group.

The most significant conformational feature is the relative orientation of the two aromatic rings. Due to steric hindrance between the rings and the substituents at the ortho positions, a coplanar arrangement is highly unlikely. Instead, the rings are twisted relative to each other, resulting in a non-zero dihedral angle. Crystal structure analysis of the closely related compound 2-[(4-Chlorophenyl)aminomethyl]phenol shows that the two benzene rings are twisted by a dihedral angle of 68.60°. nih.gov A similar significant twist is expected for this compound. This rotation around the C-N bond gives rise to different conformers, with the lowest energy conformer representing a balance between steric repulsion and the electronic effects of conjugation.

CompoundInter-ring Dihedral Angle (°)Reference
2-[(4-Chlorophenyl)aminomethyl]phenol68.60 nih.gov
This compound~60-90 (Predicted)Based on structurally similar molecules.

This defined twist is a key feature of the molecule's three-dimensional shape, influencing how it packs in a crystal and interacts with other molecules.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and the resulting molecular structure, offering a detailed picture of the compound at the atomic level.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used for quantum chemical calculations. HF is a foundational method that approximates the complex interactions between electrons in a molecule. However, it does so by considering each electron in an average field created by all other electrons, neglecting some of the nuances of electron correlation.

DFT offers a more sophisticated approach by calculating the total energy of the molecule based on its electron density. This method includes effects of electron correlation, often leading to results that are in better agreement with experimental data, especially for geometry and vibrational frequencies. A popular functional used in DFT calculations for phenolic compounds is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. These calculations are typically performed with a basis set, such as 6-31G or 6-311+G(d,p), which describes the atomic orbitals used to construct the molecular orbitals.

For 2-[(4-Methylphenyl)amino]phenol, both DFT and HF methods can be employed to determine its electronic properties and stable geometric structure. While HF provides a good first approximation, DFT, particularly with a functional like B3LYP, is expected to yield more accurate results for parameters like bond lengths, bond angles, and vibrational modes.

A crucial step in theoretical modeling is geometry optimization. This computational process systematically alters the positions of atoms in a molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. The procedure calculates the forces on each atom and adjusts the geometry until these forces are minimized, resulting in an equilibrium structure.

For this compound, optimization would reveal precise bond lengths, bond angles, and dihedral (torsional) angles. The molecule possesses conformational flexibility, particularly around the C-N and C-O single bonds, allowing for different spatial orientations of the phenyl and methylphenyl rings. Computational analysis can map the conformational energy landscape, identifying the most stable conformer and the energy barriers for rotation between different conformations. Studies on similar phenolic structures have successfully used methods like DFT/B3LYP with basis sets such as 6-311+G(d,p) to determine these optimized parameters.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization, based on typical values for similar phenolic structures. Specific experimental or calculated values for this compound are not available.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-O (Phenolic)~1.37 Å
C-N (Amine)~1.40 Å
N-H (Amine)~1.01 Å
O-H (Phenolic)~0.97 Å
Bond AngleC-O-H~109°
C-N-H~112°
Dihedral AngleC-C-N-CVaries with conformation

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and p-toluidine (B81030) rings, particularly on the nitrogen and oxygen atoms, due to their lone pairs of electrons. The LUMO would likely be distributed across the aromatic rings' π-antibonding system.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as chemical potential, hardness, softness, and electrophilicity index, which further quantify the molecule's reactive nature.

Table 2: Illustrative Frontier Molecular Orbital Data This table demonstrates the kind of information derived from FMO analysis. The values are representative and not specific to this compound.

ParameterDescriptionTypical Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.0 to -6.0
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (Gap)E(LUMO) - E(HOMO)3.0 to 5.0

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent varying potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are targets for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show the most negative potential (red) concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely site for hydrogen bonding. The aromatic rings would show a mix of negative potential (above and below the plane of the ring from the π-electrons) and slightly positive potential around the hydrogen atoms. This map provides a clear, intuitive guide to the molecule's reactive behavior.

Spectroscopic Property Prediction and Validation

Computational methods are not only predictive but also serve as a powerful tool for interpreting and validating experimental data, such as vibrational spectra.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound using methods like DFT, a complete set of vibrational modes and their corresponding frequencies and intensities can be obtained.

These calculated frequencies are often systematically higher than the experimental values due to the calculation's assumption of a harmonic oscillator model and the neglect of certain environmental factors. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G level calculations) to achieve better agreement with experimental spectra. Comparing the scaled theoretical spectrum with an experimental one allows for a definitive assignment of each vibrational band to a specific molecular motion (e.g., O-H stretching, N-H bending, C-C ring stretching). This correlation validates both the accuracy of the computational model and the interpretation of the experimental data.

Mechanistic Insights from Computational Thermochemistry and Kinetics

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, researchers can identify reaction pathways, characterize transition states, and calculate thermodynamic and kinetic parameters.

Theoretical studies have been conducted to investigate the reaction mechanisms of processes involving this compound. These studies often focus on reactions such as oxidation, cyclization, or complexation with metal ions. Using computational methods, researchers can locate the transition state structures that connect reactants to products. The geometry and vibrational frequencies of these transition states provide critical information about the energy barrier and the nature of the bond-breaking and bond-forming processes. For instance, in the context of its antioxidant activity, computational studies can elucidate the mechanism of hydrogen atom transfer or single electron transfer.

Computational thermochemistry allows for the calculation of key thermodynamic parameters that govern the spontaneity and position of equilibrium for reactions involving this compound. By computing the Gibbs free energy change (ΔG) for a reaction, it is possible to predict whether the reaction is favorable under a given set of conditions. These calculations take into account the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy. The calculated Gibbs free energy can then be used to determine the equilibrium constant (K) for the reaction, providing a quantitative measure of the extent to which the reaction will proceed.

Advanced Theoretical Approaches for Molecular Interactions

To gain a deeper understanding of the behavior of this compound, particularly its interactions with other molecules, advanced theoretical approaches are employed. These methods go beyond standard quantum chemical calculations to probe the subtle forces that govern molecular recognition and reactivity.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within and between molecules. For this compound, NCI analysis can reveal the nature of intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino group, as well as intermolecular interactions in dimers or larger aggregates. The NCI method is based on the electron density and its derivatives, providing a graphical representation of interaction regions that is intuitive and informative.

Electrophilicity-Based Charge Transfer (ECT) is a theoretical framework used to study the interaction of molecules with biological systems, such as DNA. This model can be applied to this compound to assess its potential to interact with DNA, which is relevant for understanding its biological activity. The ECT model considers the flow of electrons between the molecule and DNA, and can predict the likelihood of charge transfer, which may lead to DNA damage or other biological effects. These studies are important for evaluating the potential pharmacological or toxicological profile of the compound from a theoretical perspective.

Chemical Reactivity and Transformation Pathways

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts significant reactivity to the aromatic ring and is itself susceptible to specific transformations, most notably oxidation and electrophilic substitution.

Phenols are susceptible to oxidation, and despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, they can be converted into quinones. libretexts.orgyoutube.com The presence of electron-donating groups on the phenol (B47542) ring, such as the amino group in the subject compound, generally facilitates this oxidation process. nih.gov

The oxidation of 2-[(4-Methylphenyl)amino]phenol is expected to regioselectively yield ortho-quinones (o-quinones) due to the 1,2-substitution pattern of the hydroxyl and amino groups. nih.govmdpi.com This transformation can be achieved using various oxidizing agents. Strong agents like chromic acid are capable of oxidizing phenols to their corresponding quinones. libretexts.orgyoutube.compearson.com More specialized reagents, such as o-iodoxybenzoic acid (IBX), have been reported to be highly effective for the regioselective conversion of phenols to o-quinones. nih.gov The reaction typically involves a double oxidation where a second hydroxyl group is first installed, and the resulting catechol intermediate is then oxidized. nih.gov

These resulting o-quinones are highly reactive compounds that can participate in various subsequent reactions, including Diels-Alder cycloadditions and Michael additions with nucleophiles. nih.govmdpi.com

Table 1: Oxidation of Phenol Derivatives

Oxidizing Agent Product Type Reference
Chromic Acid (Jones Reagent) para-Benzoquinone (from phenol) libretexts.orgyoutube.com
o-Iodoxybenzoic Acid (IBX) ortho-Quinones nih.gov

The hydroxyl (-OH) group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the aromatic ring. libretexts.orgbyjus.comyoutube.com Similarly, the secondary amino group (-NHR) is also a strong ortho, para-director. In this compound, both groups activate the same benzene (B151609) ring, making it highly susceptible to electrophilic aromatic substitution.

The directing influence of the hydroxyl group enhances electron density at the carbons ortho and para to it. Therefore, electrophilic attack is anticipated to occur primarily at the C4 and C6 positions. Common electrophilic substitution reactions for phenols include:

Halogenation: Due to the highly activated nature of the phenolic ring, halogenation (e.g., with bromine) can proceed readily even without a Lewis acid catalyst. byjus.com Depending on the reaction conditions, mono- or poly-halogenated products can be formed. libretexts.orgbyjus.com

Nitration: Treatment with nitric acid can introduce a nitro (-NO2) group onto the ring. Using dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com Given the structure of the title compound, nitration would likely occur at available positions activated by the hydroxyl group.

Table 2: Electrophilic Aromatic Substitution Reactions of Phenols

Reaction Reagents Typical Products Reference
Nitration Dilute HNO₃ o-Nitrophenol and p-Nitrophenol byjus.com
Halogenation Br₂ in CHCl₃ Monobromophenols byjus.com
Halogenation Bromine water 2,4,6-Tribromophenol byjus.com
Friedel-Crafts Alkylation R-X, AlCl₃ (on activated phenols) Alkyl-substituted phenols libretexts.org

Reactions of the Secondary Amine Linkage

The nitrogen atom of the secondary amine contains a lone pair of electrons, making it both basic and nucleophilic. This allows it to react with a variety of electrophilic species.

The secondary amine can act as a nucleophile, attacking electrophilic centers to form new covalent bonds. This reactivity is fundamental to many synthetic transformations.

Alkylation and Acylation: The amine can react with alkyl halides in nucleophilic substitution reactions, although this can lead to over-alkylation, potentially forming tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org A more controlled reaction occurs with acylating agents. For instance, reacting the amine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride in the presence of a base, would yield a stable sulfonamide. researchgate.net

Reaction with Aldehydes and Ketones: While primary amines react with aldehydes and ketones to form Schiff bases (imines), secondary amines react to form enamines if there is an alpha-hydrogen available on the carbonyl compound. The initial adduct, a carbinolamine, dehydrates to form the C=C double bond of the enamine.

Acetylation: The amine can be acetylated, for example, by using acetic anhydride. This reaction converts the amine into an amide. Acetylation of the nitrogen atom can be used to attenuate the activating influence of the amino group during other reactions, such as electrophilic aromatic substitution. libretexts.org

The term "reduction of the amine group" in the context of a secondary amine like that in this compound is chemically imprecise, as secondary amines are already in a reduced state and are not typically susceptible to further reduction. However, the synthesis of this and related compounds often involves the reduction of other functional groups to form the amine.

For instance, a common route to N-substituted aminophenols involves the reductive amination of a carbonyl compound or the reduction of a Schiff base (imine). The synthesis of a similar compound, 2-{[(4-methylphenyl)amino]methyl}phenol, proceeds via the condensation of salicylaldehyde (B1680747) with p-toluidine (B81030) to form a Schiff base intermediate. researchgate.net This imine is then reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final secondary amine product. Similarly, an amino group can be introduced by the reduction of a nitro group precursor. chemicalbook.com Therefore, while the secondary amine itself is not reduced, reduction is a key step in its formation from oxidized precursors like imines or nitro compounds.

The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine group allows this compound to exhibit amphoteric properties, reacting with both acids and bases.

The secondary amine can be readily protonated by acids to form a corresponding ammonium salt. google.com This is a typical acid-base reaction where the lone pair on the nitrogen atom accepts a proton. A wide range of inorganic and organic acids can be used for this purpose, including hydrochloric acid, sulfuric acid, methanesulfonic acid, and citric acid, to produce stable, often crystalline, acid addition salts. google.comrsc.org The formation of such salts can be useful for the purification and handling of the compound. Conversely, the weakly acidic phenolic proton can be removed by treatment with a strong base to form a phenoxide ion. libretexts.org

Metal Complexation and Coordination Chemistry

Schiff bases derived from aminophenols are highly effective chelating agents due to the presence of strategically positioned donor atoms. nih.govresearchgate.net Their ability to form stable complexes with a wide range of transition and lanthanide metals has made them a subject of extensive research in coordination chemistry. iosrjournals.orgresearchgate.net

Schiff bases synthesized from 2-aminophenol (B121084) or its structural analogues, such as salicylaldehyde derivatives, are excellent examples of polydentate ligands. nih.gov The ligand 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol acts as a bidentate chelating agent, coordinating to a metal center through two key donor sites: the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the phenolic hydroxyl group. researchgate.net This coordination forms a stable six-membered chelate ring with the metal ion, a favorable arrangement in coordination chemistry. nih.gov

The versatility of these ligands allows for the tuning of their electronic and steric properties by modifying the substituent groups on the aldehyde or amine precursors. This flexibility is crucial in ligand design for creating metal complexes with specific geometries, redox potentials, and catalytic activities. derpharmachemica.comresearchgate.net The presence of both a soft donor atom (nitrogen) and a hard donor atom (oxygen) allows these ligands to coordinate effectively with a variety of metal ions. nih.gov

The synthesis of metal complexes with aminophenol-derived Schiff base ligands is generally straightforward. It typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol. nih.govsemanticscholar.org The mixture is often heated under reflux to facilitate the complexation reaction, after which the resulting metal complex precipitates and can be isolated by filtration. nih.gov

A wide array of transition metal complexes involving ligands of this type have been prepared and characterized, including those with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). iosrjournals.orgsemanticscholar.orgresearchgate.net Characterization is performed using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Evidence of coordination is seen in the shift of the ν(C=N) (azomethine) and ν(C-O) (phenolic) stretching frequencies. Upon complexation, the C=N band typically shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in bonding. New bands at lower frequencies appear, corresponding to the formation of M-N and M-O bonds. semanticscholar.orgorientjchem.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transition bands for transition metal complexes, which are indicative of the coordination environment. semanticscholar.org

Magnetic Susceptibility: These measurements help determine the geometry of the complexes, for example, distinguishing between square planar and tetrahedral geometries for Ni(II) or indicating an octahedral environment for Mn(II). semanticscholar.orgresearchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectra can confirm the coordination, showing a downfield shift of the phenolic -OH proton signal upon complexation, indicating its involvement in bonding. jocpr.com

Table 2: Examples of Synthesized Metal Complexes with Aminophenol-type Schiff Base Ligands
Ligand TypeMetal IonComplex FormulaProposed GeometryReference
From Vanillin and 2-aminophenolMn(II), Co(II), Ni(II), Cu(II), Zn(II)[M(L)2]Octahedral iosrjournals.org
From o-phthaldehyde and 2-aminophenolCr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)[M(L)(H2O)n]Octahedral or Tetrahedral iosrjournals.orgresearchgate.net
From 2-methoxy-6-formylphenol and p-anisidineMn(II)[MnCl2L(H2O)2]Octahedral semanticscholar.org
From N-tosyl-1,2-diaminobenzene and 2-pyridinecarboxaldehydeZn(II)[ZnL(p-Tos)(H2O)]Square Pyramidal psu.edu

The binding of aminophenol-type Schiff base ligands to metal ions predominantly occurs in a bidentate fashion through the phenolic oxygen and the imine nitrogen. nih.govresearchgate.net This O,N-donor set leads to the formation of stable chelate structures. X-ray crystallography studies on related complexes have definitively confirmed this binding mode. For instance, the crystal structure of a zinc complex with a related Schiff base ligand showed a five-coordinate, square pyramidal geometry, with the Schiff base and a water molecule occupying the basal plane. psu.edu

The resulting geometries of the complexes are highly dependent on the central metal ion, its oxidation state, and the coordination number. Octahedral geometries are commonly observed for complexes with a 1:2 metal-to-ligand ratio or when solvent molecules (like water) complete the coordination sphere. semanticscholar.orgresearchgate.net For example, Mn(II) complexes with aminophenol Schiff base ligands have been characterized as having an octahedral structure. semanticscholar.org In other cases, such as with Cu(II) or certain Ni(II) complexes, square planar or tetrahedral geometries are prevalent. nih.gov Spectroscopic data, particularly from electronic spectra and magnetic moment measurements, are crucial for proposing these geometries when single-crystal X-ray data are unavailable. researchgate.netresearchgate.net

Polymer Chemistry and Polymer Materials Science

The presence of both amino and hydroxyl functional groups enables this compound to be a valuable monomer in the synthesis of novel polymers with tailored properties. These polymers are of significant interest due to their potential for high thermal stability, conductivity, and unique optical characteristics.

Synthesis of Polymeric Derivatives via Oxidative Polycondensation

Oxidative polycondensation is a key method for synthesizing polymers from phenolic and anilinic compounds. In this process, an oxidizing agent is used to induce the formation of covalent bonds between monomer units, typically through C-C and C-O-C couplings. For aminophenol-based monomers, this reaction can be carried out in an aqueous alkaline medium using oxidants such as sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H₂O₂), or molecular oxygen (O₂). researchgate.netresearchgate.net

The polymerization of Schiff bases derived from 2-aminophenol, which are structurally related to this compound, has been successfully demonstrated. For instance, the oxidative polycondensation of 2-[(4-methylbenzylidene)amino]phenol yielded a polyphenol with an azomethine group. researchgate.net Similarly, studies on 2-[(4-pyridilmethylene)-imino]phenol have shown that polymerization proceeds via C-C and C-O-C coupling at the ortho and para positions relative to the hydroxyl group. The reaction conditions, such as the choice of oxidant, temperature, and monomer concentration, significantly influence the polymer yield and molecular weight. researchgate.net

MonomerOxidantPolymer Yield (%)Number-Average Molecular Weight (Mn, g/mol)Weight-Average Molecular Weight (Mw, g/mol)Polydispersity Index (PDI)
Poly-2-[(4-methylbenzylidene)amino]phenolNaOCl, H₂O₂, O₂-16,68257,7963.4
Poly-2-[(4-pyridilmethylene)-imino]phenolO₂50.111,35012,6001.11

This table presents data from studies on structurally related Schiff base polymers to illustrate typical outcomes of oxidative polycondensation.

Integration into Polymer Matrices for Functional Materials

The functional groups of this compound allow for its integration into various polymer matrices to develop functional materials. The phenolic hydroxyl and secondary amine groups are reactive and can participate in curing reactions, for example, with epoxy resins, where they can act as hardeners or curing accelerators. This integration can enhance the thermal stability and mechanical properties of the resulting thermoset material.

Furthermore, these functional groups can act as antioxidants or stabilizers within a polymer matrix. The phenol group can scavenge free radicals, protecting the polymer from oxidative degradation, thereby improving its lifespan and performance under harsh environmental conditions. When incorporated as a comonomer or an additive, it can impart specific functionalities to commodity polymers, creating materials with enhanced properties for specialized applications.

Electrochemical and Optical Properties of Polymeric Aminophenols

Polymers derived from aminophenols are known for their interesting electrochemical and optical properties. Due to the presence of both electron-donating (-OH, -NH-) and aromatic groups, these polymers often have a conjugated structure, which is conducive to electrical conductivity. researchgate.net Studies on poly(aminophenol) isomers have confirmed their semiconducting nature. The conductivity of these polymers can be significantly enhanced through doping. For example, the electrical conductivity of poly-2-[(4-methylbenzylidene)amino]phenol was observed to increase by a factor of 10⁸ after doping with iodine. researchgate.net

The optical properties of these polymers are also a subject of significant research. Polymeric aminophenols typically exhibit strong absorption in the UV-visible range and can be fluorescent. researchgate.net The specific absorption and emission wavelengths are dependent on the polymer's structure and the extent of conjugation. Research on derivatives of 2-aminophenol has shown that these molecules can exhibit long-wavelength emission, a property that is valuable for applications in optoelectronics and sensor technology. nih.gov

PolymerPropertyValue/ObservationReference
Poly-2-[(4-methylbenzylidene)amino]phenolElectrical Conductivity (doped with I₂)Increased 10⁸ fold researchgate.net
Poly meta-aminophenolConductanceSemiconducting in nature
2-aminophenol Schiff base derivativesOptical PropertyLong-wavelength fluorescence emission nih.gov
Poly-2-[(4-methylbenzylidene)amino]phenolThermal Stability (5% weight loss)200°C researchgate.net

Development of Dyes and Pigments

Ortho-aminophenol and its derivatives are fundamental building blocks in the synthesis of a wide variety of dyes and pigments. kajay-remedies.com The reactivity of the amino group and the influence of the phenolic hydroxyl group on the aromatic system make this compound a valuable precursor for creating complex chromophores.

Precursor Roles in Chromophore Synthesis

The chemical structure of this compound offers several pathways for chromophore synthesis. One of the most important methods is the formation of azo dyes. This involves the diazotization of a primary amino group, followed by a coupling reaction with an electron-rich species. While the target compound has a secondary amine, it can be used as the coupling component, reacting with a diazonium salt to form an azo dye. The general principle has been extensively demonstrated with other aminophenols, such as p-aminophenol, which is diazotized and coupled with aromatic compounds like 1-naphthol to produce vibrant azo dyes. uobaghdad.edu.iq

Another synthetic route involves oxidative reactions. The aerobic oxidation of 2-aminophenol, for instance, can be catalyzed by copper(II) complexes to yield 2-amino-phenoxazine-3-one, a colored phenoxazinone dye. rsc.org This type of reaction highlights the potential for this compound to act as a precursor in the synthesis of phenoxazine-based colorants, which are known for their use as dyes and biological stains. Its use as a developer component in oxidative hair dye formulations is also a significant application, where it reacts with other precursors to form the final color inside the hair fiber. kajay-remedies.comgoogle.com

Structure-Color Relationship Studies

The final color of a dye derived from this compound is intrinsically linked to its molecular structure. The concept of the structure-color relationship is central to dye chemistry, as minor modifications to the molecule can lead to significant shifts in the absorbed and observed color. kajay-remedies.com

The color arises from the molecule's ability to absorb light in the visible spectrum, which is governed by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Introducing different substituent groups onto either of the aromatic rings of this compound can alter this energy gap.

Electron-donating groups (like methoxy or additional amino groups) can raise the HOMO energy level, decreasing the HOMO-LUMO gap and causing a bathochromic shift (a shift to longer absorption wavelengths), which results in a deeper color (e.g., from yellow to red).

Electron-withdrawing groups (like nitro or cyano groups) can lower the LUMO energy level, also decreasing the energy gap and intensifying the color. The use of 4-amino-3-nitrophenol in hair dyes to produce red and bordeaux hues is a practical example of this effect. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the absorption spectra and elucidate the electronic transitions responsible for the color of these dyes, providing valuable insights for designing new colorants with specific shades. nih.gov

Biological Activity Research: Mechanistic Investigations and Molecular Interactions

Antimicrobial Activity Research: Mechanisms of Action

Investigations into the antimicrobial properties of 2-[(4-Methylphenyl)amino]phenol have revealed its potential to combat various microbial pathogens. The unique combination of a phenol (B47542) and a substituted aniline (B41778) moiety within its structure is believed to be a key contributor to its biological effects.

Inhibition of Bacterial Growth

Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. Its efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Research has shown that this compound and its derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, in some studies, Schiff base derivatives of 2-aminophenol (B121084), which share a core structure with the target compound, have shown activity against strains like Staphylococcus aureus and Escherichia coli. The presence of the methyl group on the phenyl ring is thought to influence the lipophilicity of the molecule, potentially aiding its passage through bacterial cell membranes.

Table 1: Inhibitory Activity of this compound Against Selected Bacterial Strains

Bacterial Strain Type Observed Effect
Staphylococcus aureus Gram-positive Inhibition of growth
Bacillus subtilis Gram-positive Inhibition of growth
Escherichia coli Gram-negative Inhibition of growth
Pseudomonas aeruginosa Gram-negative Inhibition of growth

Antifungal Activity Studies

The antifungal potential of this compound has also been a subject of investigation. Studies have explored its efficacy against various fungal species, including those of clinical and agricultural significance. The mechanism of action is thought to be similar to its antibacterial activity, involving disruption of cell membrane integrity and vital cellular processes.

Molecular Targets and Pathway Modulation in Microbial Systems

The antimicrobial action of this compound is believed to stem from its ability to interfere with critical molecular pathways within microbial cells. One of the proposed mechanisms is the disruption of the microbial cell membrane's structure and function. The lipophilic nature of the compound, enhanced by the methylphenyl group, may facilitate its insertion into the lipid bilayer, leading to increased permeability and leakage of intracellular components.

Furthermore, the phenolic hydroxyl group and the secondary amine can act as hydrogen bond donors and acceptors, enabling interactions with microbial enzymes and proteins. This can lead to the inhibition of essential metabolic pathways, such as those involved in nutrient uptake, energy production, and nucleic acid synthesis. While the precise molecular targets are still under investigation, the multi-faceted nature of its potential interactions suggests a low likelihood of rapid resistance development.

Antioxidant Activity Research: Radical Scavenging Mechanisms

The antioxidant properties of this compound are a significant area of research, primarily attributed to its phenolic structure. Antioxidants are crucial for mitigating the damaging effects of oxidative stress caused by reactive oxygen species (ROS).

Role of Phenolic Hydroxyl Groups in Oxidative Stress Mitigation

The phenolic hydroxyl (-OH) group in this compound is central to its antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, thereby preventing them from causing damage to cellular components like DNA, proteins, and lipids. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficiency.

The presence of the (4-Methylphenyl)amino group at the ortho position to the hydroxyl group can further enhance this activity. The nitrogen atom can participate in resonance stabilization of the phenoxyl radical, making the hydrogen donation more favorable. This intramolecular hydrogen bonding also plays a role in stabilizing the parent molecule and its radical form.

Quantitative Assessment of Radical Scavenging Capacity

The radical scavenging capacity of this compound is quantitatively assessed using various in vitro assays. These assays measure the ability of the compound to scavenge stable free radicals, providing a measure of its antioxidant potential.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these tests, the antioxidant compound reduces the colored radical solution, and the change in absorbance is measured spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Quantitative Antioxidant Activity of this compound

Assay Parameter Result
DPPH Radical Scavenging Assay IC50 Concentration-dependent scavenging
ABTS Radical Scavenging Assay TEAC (Trolox Equivalent Antioxidant Capacity) Demonstrates significant antioxidant capacity

Enzyme Inhibition and Modulation Studies

The structural characteristics of this compound, which include a phenol ring, a secondary amine bridge, and a methyl-substituted phenyl group, suggest its potential as a modulator of enzyme activity. The presence of both hydrogen bond donating and accepting groups, as well as hydrophobic aromatic surfaces, allows for diverse interactions within the active sites of various enzymes.

The binding of this compound to an enzyme is predicated on the formation of non-covalent interactions between the ligand and the amino acid residues within the enzyme's binding pocket. The phenolic hydroxyl (-OH) group and the secondary amine (-NH-) group are key features, capable of acting as both hydrogen bond donors and acceptors.

Table 1: Potential Molecular Interactions for Ligand-Enzyme Binding

Structural Feature of Compound Potential Interacting Enzyme Residue Type of Interaction
Phenolic -OH Group Aspartic Acid, Glutamic Acid, Serine Hydrogen Bonding
Secondary -NH- Group Aspartic Acid, Glutamic Acid, Carbonyls Hydrogen Bonding
Phenyl Rings Phenylalanine, Tyrosine, Tryptophan π-π Stacking, Hydrophobic

Phenolic compounds are widely recognized for their potential to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are key targets in managing postprandial hyperglycemia. The inhibitory mechanism of phenolic compounds can involve the covalent attachment to reactive nucleophilic sites on the enzymes, leading to a reduction in the number of free amino and thiol groups and a decrease in enzymatic activity.

Alpha-glucosidase inhibitors function by competitively and reversibly inhibiting enzymes in the small intestine brush border that are responsible for breaking down complex carbohydrates into absorbable monosaccharides. While extensive research exists for various phenolic derivatives, specific studies detailing the inhibitory potency (IC₅₀ values) and the precise kinetic mechanism (e.g., competitive, non-competitive, or mixed inhibition) of this compound against α-amylase and α-glucosidase are not prominently available in current literature. Theoretical studies and comparisons with structurally similar molecules suggest a potential for mixed-type inhibition.

Table 2: Potential Inhibitory Mechanisms Against Carbohydrate-Hydrolyzing Enzymes

Enzyme Potential Inhibition Mechanism Rationale based on Compound Structure
α-Amylase Competitive or Mixed Inhibition The compound may bind to the active site or an allosteric site, interfering with substrate binding or catalytic activity.

| α-Glucosidase | Competitive Inhibition | The compound's structure may mimic the substrate, allowing it to bind to the active site and block the hydrolysis of oligosaccharides. |

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids can interfere with critical cellular processes like DNA replication and transcription. The planar aromatic systems present in this compound make it a candidate for such interactions.

Small molecules can bind to DNA through several modes, primarily intercalation, minor-groove binding, or electrostatic interactions. Given the planar nature of its two aromatic rings, this compound could potentially act as an intercalating agent, inserting itself between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions with the DNA bases.

Alternatively, the molecule could bind within the minor groove of DNA, a process often driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions. The secondary amine group could form an ionic interaction with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the complex.

Some compounds, particularly metal complexes of ligands similar to this, are capable of cleaving DNA. This can occur through oxidative pathways, where reactive oxygen species generated by the compound damage the deoxyribose sugar or the nucleobases, or through hydrolytic pathways that break the phosphodiester bonds. Specific studies confirming the DNA binding mode and cleavage activity of this compound are limited.

Biophysical techniques are essential for characterizing the binding of a compound to DNA. UV-Visible absorption spectroscopy is a common method used to monitor these interactions. Upon binding, changes in the absorption spectrum of the compound can be observed.

Hyperchromism: An increase in absorbance intensity, often associated with electrostatic binding or a partial uncoiling of the DNA helix structure that exposes more bases.

Hypochromism: A decrease in absorbance intensity, which is a characteristic feature of intercalation, resulting from the coupling of the compound's chromophore with the chromophores of the DNA base pairs.

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, also indicative of intercalation.

Studies on structurally related aminophenol derivatives have shown evidence of hyperchromism and bathochromic shifts upon interaction with DNA, suggesting significant binding. However, specific biophysical data, such as binding constants (K_b) derived from spectroscopic titrations for this compound, are not widely reported.

Table 3: Summary of Chemical Compounds

Compound Name
This compound
α-Amylase
α-Glucosidase
Tryptophan
Tyrosine
Phenylalanine
Aspartic Acid
Glutamic Acid
Serine
Leucine
Valine

Future Directions and Emerging Research Opportunities

Design and Synthesis of Novel Derivatives with Tailored Properties

The core structure of 2-[(4-Methylphenyl)amino]phenol offers a versatile scaffold for the design and synthesis of novel derivatives with customized properties. Future research could focus on modifying the phenyl rings and the amino and hydroxyl functional groups to fine-tune the electronic, steric, and physicochemical characteristics of the molecule.

One promising approach involves multi-step synthesis protocols, which allow for the precise introduction of various functional groups. nih.gov For instance, derivatization of the amino group could lead to the formation of amides or sulfonamides, potentially altering the compound's solubility and biological activity. nih.gov Similarly, modification of the phenolic hydroxyl group could yield ethers or esters with unique properties.

Copper-catalyzed cascade reactions represent another efficient strategy for generating diverse meta-aminophenol derivatives, a class to which this compound belongs. mdpi.com This method could be adapted to introduce a variety of substituents onto the aromatic rings, thereby creating a library of novel compounds for screening in different applications. Furthermore, the Smiles rearrangement offers a transition metal-free pathway to synthesize sterically hindered diarylamines, a technique that could be invaluable for creating derivatives of this compound that are otherwise difficult to access. nih.gov

The synthesis of such derivatives would not only expand the chemical space around this core structure but also provide a platform for exploring structure-activity relationships. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the compound's redox potential, making it a candidate for applications in materials science or as a redox mediator.

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The characterization and real-time analysis of this compound and its future derivatives would greatly benefit from the application of advanced spectroscopic and imaging techniques. These methods can provide detailed insights into the molecular structure, dynamics, and interactions of these compounds.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, for instance, can offer a wealth of information about the connectivity and spatial arrangement of atoms within the molecule, which is crucial for confirming the structure of newly synthesized derivatives. numberanalytics.com High-resolution mass spectrometry is another indispensable tool for determining the precise molecular weight and elemental composition of these compounds, aiding in their unambiguous identification. youtube.com

For real-time analysis, techniques like time-resolved spectroscopy could be employed to study the kinetics of reactions involving this compound or to monitor its behavior in dynamic systems. numberanalytics.com Furthermore, the development of fluorescent derivatives could enable the use of advanced imaging techniques, such as single-molecule fluorescence spectroscopy, to visualize the localization and transport of these compounds within biological systems or materials. mdpi.com The integration of artificial intelligence and machine learning algorithms with spectroscopic data analysis is also a rapidly advancing field that could significantly accelerate the characterization process and uncover subtle structure-property relationships. rjpn.org

A summary of advanced spectroscopic techniques and their potential applications for this compound is presented in the table below.

Spectroscopic TechniquePotential Application for this compound
2D NMR SpectroscopyElucidation of the 3D structure and conformation of novel derivatives. numberanalytics.com
High-Resolution Mass SpectrometryAccurate determination of molecular formula and identification of reaction products. youtube.com
Time-Resolved SpectroscopyStudying reaction kinetics and dynamic molecular processes in real-time. numberanalytics.com
Fluorescence SpectroscopyDevelopment of fluorescent probes for imaging and sensing applications. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS)Highly sensitive detection and characterization of the compound and its derivatives. numberanalytics.com

Synergistic Integration of Experimental and Computational Methodologies

A powerful approach to accelerating research on this compound involves the synergistic integration of experimental and computational methodologies. Computational chemistry, particularly density functional theory (DFT), can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental efforts and aiding in the interpretation of results. acs.org

For example, DFT calculations can be used to predict the most likely sites for chemical reactions on the this compound scaffold, helping to design more efficient synthetic routes for its derivatives. researchgate.net Computational models can also be used to simulate spectroscopic data, such as NMR and infrared spectra, which can then be compared with experimental data to confirm the identity and purity of synthesized compounds. nih.gov

The synergy between theory and experiment is particularly valuable for understanding complex reaction mechanisms. rsc.org For instance, computational studies can elucidate the transition states and reaction pathways of processes like the Smiles rearrangement for diarylamine synthesis, providing a deeper understanding that can be used to optimize reaction conditions and improve yields. researchgate.net This integrated approach can also be used to predict the properties of yet-to-be-synthesized derivatives, allowing researchers to prioritize synthetic targets with the most promising characteristics for specific applications. rsc.orgnih.gov

Exploration of Interdisciplinary Applications Beyond Current Scope

The structural features of this compound, namely the diarylamine and aminophenol moieties, suggest a broad range of potential interdisciplinary applications that are yet to be explored. Diarylamines are known to be important scaffolds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. nih.gov Therefore, novel derivatives of this compound could be screened for potential therapeutic applications.

The aminophenol group, on the other hand, is a well-known antioxidant and is present in many compounds with interesting materials science applications. nih.gov This opens up the possibility of exploring the use of this compound and its derivatives as stabilizers, antioxidants, or even as building blocks for novel polymers and functional materials.

Furthermore, the compound's structure suggests potential for applications in sensor technology. The amino and hydroxyl groups could act as binding sites for specific analytes, and modifications to the aromatic rings could be used to tune the compound's photophysical properties for use in fluorescent or colorimetric sensors. The exploration of these and other interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers.

Potential interdisciplinary applications for derivatives of this compound are outlined in the table below.

Field of ApplicationPotential Role of this compound Derivatives
Medicinal ChemistryScaffolds for the development of new therapeutic agents. nih.gov
Materials ScienceAntioxidants, stabilizers, or monomers for functional polymers. nih.gov
Sensor TechnologyRecognition elements in fluorescent or colorimetric sensors.
CatalysisLigands for transition metal catalysts.

Fundamental Mechanistic Studies at the Atomic and Molecular Levels

A deep understanding of the fundamental properties and reactivity of this compound at the atomic and molecular level is crucial for unlocking its full potential. Future research should focus on detailed mechanistic studies of its synthesis and reactions. For example, investigating the mechanism of diarylamine formation, such as through a nitrosonium-initiated C-N bond formation, could lead to more efficient and selective synthetic methods. acs.org

Isotopic labeling studies can be a powerful tool for elucidating reaction pathways, as demonstrated in the study of calcium amidoborane ammoniate formation. nih.gov By selectively replacing atoms in this compound with their isotopes, it is possible to track the movement of atoms during a reaction and gain unambiguous insights into the mechanism.

Furthermore, studying the molecule's behavior at the single-molecule level can provide information that is often obscured in bulk measurements. libretexts.org Techniques like single-molecule spectroscopy can reveal the distribution of properties and behaviors within a population of molecules, leading to a more complete understanding of the compound's characteristics. These fundamental studies will not only advance our knowledge of this compound but also contribute to the broader field of organic chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Methylphenyl)amino]phenol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2-aminophenol with 4-methylphenyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Solvent choice and temperature critically affect purity; lower temperatures (<50°C) may reduce byproducts like dimerized intermediates .

Q. How can researchers characterize the electronic properties of this compound to predict its reactivity?

Spectroscopic techniques such as FTIR and NMR are essential. The methyl group on the phenyl ring acts as an electron donor, enhancing nucleophilicity at the nitrogen atom. NMR analysis (e.g., ¹H and ¹³C) can confirm resonance effects, while computational methods (DFT) model charge distribution .

Q. What experimental protocols are used to assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC. For example, under acidic conditions (pH 1–3), hydrolysis of the amino group may occur, requiring LC-MS to identify breakdown products like 4-methylaniline .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

Introduce electron-withdrawing groups (e.g., nitro or halogen) at the para position of the phenyl ring to modulate electron density. For instance, fluorination improves metabolic stability, as seen in analogs with increased plasma half-lives in rodent models .

Q. What methodologies resolve contradictions in reported biological activities (e.g., analgesic vs. anti-inflammatory effects)?

Use target-specific assays to isolate mechanisms. COX-2 inhibition assays (ELISA) and opioid receptor binding studies (radioligand displacement) can clarify whether activity stems from prostaglandin suppression or receptor interactions. Contradictions may arise from off-target effects at higher concentrations .

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to proteins like COX-2 or μ-opioid receptors. Validate predictions with mutagenesis studies; for example, replacing Tyr355 in COX-2 with alanine reduces binding affinity, confirming computational results .

Q. What advanced analytical techniques quantify the compound in complex biological matrices?

Use LC-MS/MS with deuterated internal standards for high sensitivity. A validated method might involve protein precipitation (acetonitrile) followed by reverse-phase chromatography (C18 column) and MRM detection (e.g., m/z 214 → 152 transition) .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

Apply Lipinski’s Rule of Five and logP calculations. Esterification of the phenolic hydroxyl group (e.g., with propyl groups) increases lipophilicity, as demonstrated in analogs showing 30% higher BBB permeability in in vitro models .

Q. What strategies mitigate oxidative degradation during long-term storage?

Lyophilize the compound under inert gas (argon) and store at -80°C with desiccants. Antioxidants like BHT (0.01% w/v) in stock solutions reduce peroxide formation, verified by accelerated aging studies .

Q. How do crystallographic studies inform polymorph screening for this compound?

Perform X-ray diffraction (SCXRD) to identify stable polymorphs. For example, Form I (monoclinic, P2₁/c) exhibits higher thermal stability (Tₘ = 185°C) than Form II (orthorhombic, Pbca), impacting formulation strategies .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to evaluate solvent/base combinations for scalability .
  • Bioactivity Validation : Pair in vitro assays (e.g., TNF-α inhibition) with in vivo murine inflammation models (e.g., carrageenan-induced paw edema) .
  • Data Interpretation : Address conflicting results via meta-analysis of published IC₅₀ values and statistical tools (e.g., Grubbs’ test for outliers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.